tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Übersicht
Beschreibung
This compound is an intermediate in the synthesis of GNE-781 , a derivative of a highly advanced, potent, and selective bromodomain inhibitor of cyclic adenosine monophosphate response element binding protein (CBP) . The molecule features a tert-butyl group attached to a bromide substituent .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps . For instance, in one method, tert-butyl 3-bromo-1H-indole-1-carboxylate, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and Pd(PPh3)4 were mixed in a dioxane/K2CO3 mixture. The mixture was stirred at 100°C under argon for 4 hours .Molecular Structure Analysis
The molecular weight of the compound is 386.28 . Its molecular formula is C16H24BrN3O3 . The canonical SMILES string is CC©©OC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)Br .Chemical Reactions Analysis
The compound is used as a reactant in various chemical reactions . For example, it can be used in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents .Physical and Chemical Properties Analysis
The compound is a yellow foam . It is soluble in dichloromethane . The exact mass is 385.1001 .Wissenschaftliche Forschungsanwendungen
Molecular Structures and Hydrogen Bonding
- Significant insights into the molecular structures and hydrogen bonding of related compounds have been discovered. Studies have observed variations in hydrogen-bonded structures resulting from minor changes in substituents, highlighting the sensitivity of molecular interactions to structural modifications (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).
- Another study has detailed the formation of hydrogen-bonded chains and dimers in similar compounds, demonstrating complex interactions within these molecules (Portilla, Lizarazo, Cobo, & Glidewell, 2011).
Synthesis and Characterization
- Research has focused on synthesizing and characterizing compounds within this chemical family. The discovery of novel tetrahydro-pyrazolo[4,3-c]pyridines for potential therapeutic applications has been a significant contribution (Yogeeswari, Sharma, Samala, Gangadhar, Karthick, Mallipeddi, Semwal, & Sriram, 2013).
- Studies on the synthesis of related pyrazolo and pyridine derivatives have provided valuable insights into chemical transformations and molecular configurations (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Pharmacological Potential
- Some compounds in this category have shown potential in pharmacological applications, particularly in the treatment of neuropathic pain and as inhibitors of specific biological pathways (Bobko, Kaura, Evans, & Su, 2012).
Supramolecular Aggregation
- Research into the supramolecular aggregation of these compounds has revealed a range of aggregation modes, dependent on changes in peripheral substituents. This highlights the importance of molecular structure in determining the physical properties of these compounds (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2008).
Wirkmechanismus
The compound is an intermediate in the synthesis of GNE-781 , a derivative of a highly advanced, potent, and selective bromodomain inhibitor of cyclic adenosine monophosphate response element binding protein (CBP) . Inhibition of the bromodomain of the transcriptional regulator CBP/P300 is an especially interesting new therapeutic approach in oncology .
Eigenschaften
IUPAC Name |
tert-butyl 3-bromo-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O3/c1-16(2,3)23-15(21)19-7-4-13-12(10-19)14(17)18-20(13)11-5-8-22-9-6-11/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNNZNTUBJKEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.